Cyclopentadecanone, 2-methyl-
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Overview
Description
Cyclopentadecanone, 2-methyl- is a macrocyclic ketone with the molecular formula C16H30O It is a derivative of cyclopentadecanone, which is known for its use in the fragrance industry due to its musky odor
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadecanone, 2-methyl- can be synthesized through a multi-step process involving ozonolysis, oxidation, and esterification. One method involves the ozonolysis of Malania oleifera Chum oil, which contains high levels of 15-tetracosenic acid. The process includes:
Ozonolysis: The double bonds in the fatty acids of the oil are cleaved using ozone.
Oxidation: The resulting ozonides are oxidized to form carboxylic acids.
Esterification: The carboxylic acids are esterified to form methyl esters.
Cyclization: The methyl esters undergo cyclization to form cyclopentadecanone, 2-methyl-.
Industrial Production Methods
Industrial production of cyclopentadecanone, 2-methyl- typically involves the use of catalysts to improve yield and efficiency. For example, the use of HZSM-5 zeolite as a catalyst in the macrolactonization of methyl 15-hydroxypentadecanoate has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
Cyclopentadecanone, 2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cyclopentadecanone, 2-methyl- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other macrocyclic compounds.
Biology: Studied for its potential biological activities, including antibiotic and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the fragrance industry for its musky odor and as a precursor for other fragrance compounds.
Mechanism of Action
The mechanism of action of cyclopentadecanone, 2-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors in biological systems, influencing various physiological processes.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Cyclopentadecanone, 2-methyl- can be compared with other similar macrocyclic ketones, such as:
Cyclopentadecanone: The parent compound, known for its use in fragrances.
Cyclopentadecanolide: A macrocyclic lactone with similar applications in the fragrance industry.
Muscone: Another macrocyclic ketone with a musky odor, used in perfumes.
Uniqueness
Cyclopentadecanone, 2-methyl- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
52914-66-6 |
---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C16H30O/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(15)17/h15H,2-14H2,1H3 |
InChI Key |
XJDBBMWXVYBUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCCCC1=O |
Origin of Product |
United States |
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